fliJ protein - 138414-69-4

fliJ protein

Catalog Number: EVT-1521641
CAS Number: 138414-69-4
Molecular Formula: C11H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FliJ is primarily found in motile bacteria, where it is involved in flagellar assembly. It is encoded by the fliJ gene, which is part of an operon that also includes other genes necessary for flagellar function. The protein itself is relatively small, consisting of approximately 147 amino acids, and is characterized by its hydrophilic nature. Its classification falls under the category of proteins associated with motility and flagellar biogenesis.

Synthesis Analysis

Methods and Technical Details

FliJ can be synthesized using various methods, including cell-free protein synthesis (CFPS) and traditional bacterial expression systems.

  • Cell-Free Protein Synthesis: This method allows for the production of proteins without living cells, utilizing cell lysates that contain ribosomes, polymerases, and other necessary components for translation. The process involves:
    • Preparation of Cell Lysates: Extracting macromolecules from prokaryotic or eukaryotic cells.
    • DNA Templates: Using plasmids or linearized DNA containing the fliJ gene.
    • Buffer Solutions: Formulating optimal conditions with cofactors and ions to support protein synthesis.
    • Amino Acids: Incorporating both canonical and non-canonical amino acids to enhance protein functionality .
  • Bacterial Expression Systems: This involves cloning the fliJ gene into vectors suitable for expression in bacterial hosts like Escherichia coli. Induction with agents such as isopropyl β-D-1-thiogalactopyranoside can trigger protein expression.
Molecular Structure Analysis

Structure and Data

The FliJ protein has a relatively simple structure but plays a complex role in flagellar assembly. Its molecular structure includes:

  • Amino Acid Composition: FliJ consists of 147 amino acids.
  • Structural Features: It contains regions that interact with other proteins involved in flagellar export, such as FliI and FlhA.
  • Interactions: FliJ has been shown to bind filament-type substrates (e.g., flagellin) and rod/hook-type substrates, indicating its role in preventing aggregation during export processes .
Chemical Reactions Analysis

Reactions and Technical Details

FliJ participates in several critical biochemical reactions related to flagellar assembly:

  • Protein Export Mechanism: FliJ interacts with ATPase FliI to energize the export of flagellar subunits through the type III secretion system. This process involves ATP hydrolysis and subsequent translocation of substrates across the membrane.
  • Substrate Binding: FliJ binds to both filament-type (FliC) and rod/hook-type substrates, ensuring they are properly exported without aggregation .
Mechanism of Action

Process and Data

The mechanism by which FliJ operates involves several steps:

  1. Substrate Recognition: FliJ recognizes specific substrates destined for export.
  2. Binding Interaction: It forms complexes with these substrates, preventing premature aggregation.
  3. Collaboration with Other Proteins: FliJ works alongside other components like FliH and FlhA to facilitate the transport process through the membrane.
  4. Energy Utilization: The energy required for this process is derived from ATP hydrolysis mediated by FliI .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

FliJ exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 16 kDa.
  • Solubility: As a hydrophilic protein, FliJ remains soluble in aqueous environments, which is essential for its function within the cytoplasm.
  • Stability Factors: Its stability can be affected by temperature changes; for example, certain mutations render it temperature-sensitive .
Applications

Scientific Uses

FliJ has several important applications in scientific research:

  • Motility Studies: Understanding FliJ's function aids in elucidating mechanisms of bacterial motility, which has implications for studying pathogenic bacteria.
  • Protein Interaction Studies: Researchers utilize FliJ to investigate protein-protein interactions within the flagellar export system.
  • Biotechnology Applications: Insights gained from studying FliJ can inform synthetic biology approaches aimed at engineering motile bacterial systems or developing novel antimicrobial strategies targeting flagellar assembly pathways .
Introduction to FliJ Protein in Bacterial Systems

Biological Significance of Flagellar Assembly in Motility and Pathogenesis

The bacterial flagellum is a complex nanomachine essential for motility, environmental navigation, and virulence. Flagella propel bacteria through liquid environments via the rotation of a long helical filament acting as a propeller [2]. Beyond locomotion, flagellar structures play critical roles in adhesion, biofilm formation, immune modulation, and the secretion of virulence factors [1]. Pathogens like Salmonella enterica and Escherichia coli rely on flagella for host tissue colonization and invasion. Flagellar assembly is energetically costly, underscoring its vital role in survival and pathogenicity. Defects in this machinery often render bacteria non-pathogenic, highlighting its importance in disease progression [1] [8]. For example, Bacillus thuringiensis mutants lacking key export components like FliK (a ruler protein functionally linked to FliJ) exhibit heightened sensitivity to antimicrobial peptides (AMPs), compromising virulence in infection models [1].

Overview of the Type III Secretion System (T3SS) in Gram-Negative Bacteria

The Type III Secretion System (T3SS) is a specialized protein export pathway evolutionarily and structurally related to the flagellar export apparatus. Both systems share homologous components and utilize a needle-like conduit for substrate translocation [3] [8]. The T3SS injectisome, used by pathogens like Shigella and Salmonella to secrete effector proteins directly into host cells, is considered a virulence-adapted descendant of the flagellar T3SS [3] [8].

  • Core Architecture: The flagellar T3SS comprises ≈30 proteins forming:
  • A transmembrane export gate (FlhA, FlhB, FliP, FliQ, FliR) facilitating substrate translocation.
  • A cytoplasmic ATPase complex (FliH, FliI, FliJ) energizing export and chaperoning substrates.
  • An extracellular axial structure (rod, hook, filament) built from sequentially exported substrates [2] [3] [6].
  • Energy Coupling: The system harnesses proton motive force (PMF) across the inner membrane, with the ATPase complex (FliI ATPase regulated by FliH and FliJ) enhancing efficiency but not being absolutely essential for translocation [7] [9].
  • Substrate Specificity Switching: A hallmark feature is its ability to switch substrate specificity from rod/hook-type (RH-type) to filament-type (F-type) upon hook completion, governed by FliK and the export switch proteins FlhA and FlhB [1] [6].

Table 1: Key Features of Flagellar and Virulence-Associated T3SS

FeatureFlagellar T3SSInjectisome (Virulence T3SS)
Primary FunctionAssembly of flagellar structures (rod, hook, filament)Secretion of effector proteins into host cells
Core Evolutionary LinkAncestral systemDerived from flagellar T3SS
Structural ComponentsFliP, FliQ, FliR, FlhA, FlhB, FliH, FliI, FliJHomologous components (Sct nomenclature)
Energy SourceProton Motive Force (PMF) + ATP hydrolysis (FliI)Proton Motive Force (PMF) + ATP hydrolysis
Substrate SwitchingFliK-dependent, via FlhA/FlhB conformational changeOften regulated by environmental cues (e.g., contact, Ca²⁺)
Key Morphological PartGrowing flagellar hook/filamentNeedle complex (NC) / Injectisome
Representative PathogensMotile bacteria (e.g., E. coli, Salmonella)Yersinia, Shigella, Pseudomonas [3] [6] [8]

FliJ as a Core Component of the Flagellar Export Apparatus

FliJ is a conserved, soluble cytoplasmic protein integral to the flagellar T3SS export machinery. It acts as a central hub within the ATPase complex, orchestrating protein interactions and substrate delivery.

  • Molecular Characteristics:
  • FliJ is a relatively small protein (≈17 kDa in Salmonella).
  • It possesses large, natively disordered terminal regions flanking a more structured central domain, a common feature among flagellar axial proteins facilitating subunit interactions [2] [4].
  • Domain analysis using scanning deletion mutagenesis revealed that both N- and C-terminal regions are critical for function. Deletions, especially near the C-terminus, often exert dominant-negative effects, indicating interference with essential interactions [4].

  • Functional Roles:

  • Chaperone-like Activity: FliJ prevents aggregation of export substrates and chaperone-substrate complexes in the crowded cytoplasm, facilitating their solubility and targetability [4] [7]. While it does not bind substrates as specifically as dedicated chaperones (e.g., FliS for flagellin), its anti-aggregation role is crucial for efficient export.
  • ATPase Complex Regulation: FliJ interacts directly with the FliI ATPase and its regulator FliH. It binds the N-terminal domain of FliH, which in turn modulates the ATPase activity of FliI and its docking to the export gate protein FlhA [4] [6] [7]. This positions FliJ as a critical regulator of ATPase function.
  • Export Gate Interaction: Crucially, FliJ interacts directly with the soluble cytoplasmic domain of FlhA (FlhAC), a major component of the export gate [4] [6]. This interaction is essential for coupling the energy of the cytoplasmic ATPase complex to the transmembrane export process. Studies show that even small deletions within FliJ's central region can disrupt this vital association [4].
  • Substrate Specificity Switching Support: While FliK directly triggers the switch via FlhB, FliJ's role in regulating the ATPase complex and interacting with FlhAC suggests it contributes to the efficiency or fidelity of this switch. Mutations disrupting FliJ function can impair the transition to F-type substrate export [6] [7].

  • Interaction Network: FliJ functions through a carefully orchestrated network of protein-protein interactions:

Table 2: Key Protein Interactions of FliJ in the Flagellar T3SS

Interacting ProteinRole of Interaction PartnerFunctional Consequence of FliJ InteractionExperimental Evidence
FliHCytoplasmic regulator of FliI ATPase; links FliI to export gateBinds via FliJ's C-terminal region; facilitates formation/delivery of FliH-FliI complex to FlhACo-immunoprecipitation, Yeast Two-Hybrid, Mutant Analysis [4]
FliICytoplasmic ATPaseEnhances FliI ATPase activity and its productive engagement with the export apparatusBiochemical assays, Genetic studies [4] [7]
FlhACCytoplasmic domain of the export gate membrane protein FlhADirect binding likely involved in substrate docking/unfolding and coupling ATPase activity to PMF-driven export; requires substantial central region of FliJPull-down assays, Truncation/Mutant Analysis [4] [6]
Export Substrates/Chaperone-Substrate Complexese.g., FliC:FliS (flagellin:chaperone)Prevents aggregation via non-specific holdase chaperone activity; promotes solubility and targetability to export gateIn vitro aggregation assays [4] [7]

Figure: Schematic of FliJ Interactions within the Flagellar T3SS Export Apparatus:[ Cytoplasm ]FliI (ATPase) <--- FliH ---> FliJ <-----------------> FlhAC (Export Gate)^ || (Anti-aggregation) |Substrates/Chaperone-Substrate Complexes[ Membrane ]FlhA (Transmembrane Domain) - FlhB - FliP/FliQ/FliR (Export Gate)

  • FliJ acts as a central adaptor, linking the FliH-FliI ATPase complex to the FlhA export gate component and preventing cytoplasmic substrate aggregation.

Properties

CAS Number

138414-69-4

Product Name

fliJ protein

Molecular Formula

C11H17NO2

Synonyms

fliJ protein

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